molecular formula C12H24O3 B094437 2,6-Diisopropyl-5,5-dimethyl-1,3-dioxan-4-ol CAS No. 16889-18-2

2,6-Diisopropyl-5,5-dimethyl-1,3-dioxan-4-ol

Cat. No. B094437
CAS RN: 16889-18-2
M. Wt: 216.32 g/mol
InChI Key: ZMWJLHAYQAGTQE-UHFFFAOYSA-N
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Description

2,6-Diisopropyl-5,5-dimethyl-1,3-dioxan-4-ol, commonly known as DIPO, is a cyclic ether compound that has gained significant attention in recent years due to its unique chemical properties. DIPO is synthesized using a simple and efficient method, making it an ideal candidate for various scientific applications.

Mechanism of Action

DIPO is a cyclic ether that has a unique structure, which allows it to interact with various chemical compounds. The mechanism of action of DIPO is not well understood, but it is believed to act as a hydrogen bond donor and acceptor, which enables it to form stable complexes with other molecules.
Biochemical and Physiological Effects:
DIPO has not been extensively studied for its biochemical and physiological effects. However, it has been found to be non-toxic and non-irritating to the skin and eyes. DIPO is also stable under normal conditions, making it an ideal solvent for various applications.

Advantages and Limitations for Lab Experiments

DIPO has several advantages for lab experiments, including its high purity level, stability, and low toxicity. Additionally, DIPO is an efficient solvent for the extraction and purification of various organic compounds. However, DIPO has some limitations, including its high cost and limited availability.

Future Directions

There are several future directions for the study of DIPO. One potential application is the use of DIPO as a solvent for the extraction and purification of natural products from plants and other sources. Additionally, DIPO could be investigated for its potential use as a reagent in organic synthesis reactions. Finally, further research is needed to understand the mechanism of action of DIPO and its potential use in the production of pharmaceuticals and agrochemicals.
Conclusion:
In conclusion, DIPO is a cyclic ether compound that has gained significant attention in recent years for its unique chemical properties. DIPO is synthesized using a simple and efficient method and has several potential scientific applications. While the mechanism of action and biochemical effects of DIPO are not well understood, it has been found to be non-toxic and non-irritating. DIPO has several advantages for lab experiments, including its high purity level and stability, but also has some limitations, including its high cost and limited availability. There are several future directions for the study of DIPO, including its use as a solvent for the extraction and purification of natural products and its potential use as a reagent in organic synthesis reactions.

Synthesis Methods

DIPO is synthesized using a three-step process that involves the reaction of 2,6-diisopropylphenol with paraformaldehyde, followed by a reduction reaction using sodium borohydride. The final step involves the reaction of the intermediate product with acetic anhydride. This method yields DIPO with a high purity level of over 95%.

Scientific Research Applications

DIPO has been extensively studied for its potential use in various scientific applications. It has been found to be an effective solvent for the extraction and purification of various organic compounds. DIPO has also been used as a reagent in organic synthesis reactions, including the preparation of cyclic ethers, lactones, and lactams. Additionally, DIPO has been investigated for its potential use as a chemical intermediate in the production of pharmaceuticals and agrochemicals.

properties

CAS RN

16889-18-2

Product Name

2,6-Diisopropyl-5,5-dimethyl-1,3-dioxan-4-ol

Molecular Formula

C12H24O3

Molecular Weight

216.32 g/mol

IUPAC Name

5,5-dimethyl-2,6-di(propan-2-yl)-1,3-dioxan-4-ol

InChI

InChI=1S/C12H24O3/c1-7(2)9-12(5,6)11(13)15-10(14-9)8(3)4/h7-11,13H,1-6H3

InChI Key

ZMWJLHAYQAGTQE-UHFFFAOYSA-N

SMILES

CC(C)C1C(C(OC(O1)C(C)C)O)(C)C

Canonical SMILES

CC(C)C1C(C(OC(O1)C(C)C)O)(C)C

Other CAS RN

16889-18-2

Origin of Product

United States

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